

Application Notes & Protocols: Characterization of 1-Cyclohexyl-1H-pyrazol-5-amine

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Compound of Interest

Compound Name: 1-Cyclohexyl-1H-pyrazol-5-amine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the analytical methodologies for the structural characterization and purity assessment of **1-Cyclohexyl-1H-pyrazol-5-amine**, a substituted pyrazole derivative of interest in pharmaceutical research. The protocols detailed herein describe the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy. This document is intended to serve as a practical guide for researchers engaged in the synthesis, quality control, and analytical development of pyrazole-based compounds.

Introduction

1-Cyclohexyl-1H-pyrazol-5-amine (C₉H₁₅N₃) is a heterocyclic amine containing a pyrazole nucleus, a scaffold frequently found in pharmacologically active compounds.[1] Thorough characterization of such molecules is critical to ensure their identity, purity, and stability, which are prerequisites for further investigation in drug discovery and development. The analytical techniques outlined in this document provide orthogonal information to confirm the molecular structure and quantify impurities.

Analytical Methods & Protocols

A multi-faceted analytical approach is recommended for the comprehensive characterization of **1-Cyclohexyl-1H-pyrazol-5-amine**. The following sections detail the experimental protocols for the principal analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reverse-phase HPLC (RP-HPLC) is a robust method for determining the purity of **1-Cyclohexyl-1H-pyrazol-5-amine** and for quantifying any related substances. The following protocol is a general guideline and may require optimization.

Experimental Protocol:

- Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
- Column: C18, 4.6 x 150 mm, 5 µm particle size.
- Mobile Phase:
 - A: 0.1% Trifluoroacetic acid in Water
 - B: 0.1% Trifluoroacetic acid in Acetonitrile
- Gradient Program:
 - Start with 95% A and 5% B.
 - Linearly increase to 95% B over 20 minutes.
 - Hold at 95% B for 5 minutes.
 - Return to initial conditions and equilibrate for 5 minutes.
- Flow Rate: 1.0 mL/min.[\[2\]](#)
- Column Temperature: 30 °C.

- Detection Wavelength: 220 nm.
- Injection Volume: 10 μ L.
- Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling and Identification

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It can be used to identify residual solvents, starting materials, and by-products from the synthesis of **1-Cyclohexyl-1H-pyrazol-5-amine**.^[3]

Experimental Protocol:

- Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.
- Column: HP-5ms, 30 m x 0.25 mm, 0.25 μ m film thickness (or equivalent).
- Carrier Gas: Helium at a constant flow of 1 mL/min.^[3]
- Oven Temperature Program:
 - Initial temperature: 50 $^{\circ}$ C, hold for 2 minutes.
 - Ramp to 280 $^{\circ}$ C at 10 $^{\circ}$ C/min.
 - Hold at 280 $^{\circ}$ C for 10 minutes.
- Injector Temperature: 250 $^{\circ}$ C.
- Transfer Line Temperature: 280 $^{\circ}$ C.
- Ion Source Temperature: 230 $^{\circ}$ C.
- Mass Range: m/z 40-500.

- Sample Preparation: Dissolve the sample in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most definitive technique for the structural elucidation of organic molecules. Both ^1H and ^{13}C NMR should be performed to confirm the connectivity of atoms in **1-Cyclohexyl-1H-pyrazol-5-amine**.[\[4\]](#)[\[5\]](#)

Experimental Protocol:

- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- Solvent: Deuterated chloroform (CDCl_3) or Dimethyl sulfoxide- d_6 (DMSO-d_6).
- ^1H NMR:
 - Acquire at least 16 scans.
 - Use a spectral width of -2 to 12 ppm.
 - The addition of D_2O can be used to identify the exchangeable N-H protons.[\[6\]](#)
- ^{13}C NMR:
 - Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
 - Use a spectral width of 0 to 200 ppm.
- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[\[4\]](#)[\[7\]](#)

Experimental Protocol:

- Instrumentation: An FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16.
- Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal and apply pressure.

Data Presentation

The following tables summarize the expected quantitative data for **1-Cyclohexyl-1H-pyrazol-5-amine** based on its chemical structure and data from similar compounds.

Table 1: Predicted Mass Spectrometry Data[8]

Adduct	Predicted m/z
[M+H] ⁺	166.13388
[M+Na] ⁺	188.11582
[M+K] ⁺	204.08976
[M+NH ₄] ⁺	183.16042

Table 2: Predicted ¹H NMR Chemical Shifts

Protons	Predicted Chemical Shift (ppm)	Multiplicity
Cyclohexyl CH (N-attached)	~3.8 - 4.2	m
Pyrazole CH	~7.3 - 7.5	d
Pyrazole CH	~5.5 - 5.7	d
NH ₂	~4.0 - 5.0 (broad)	s
Cyclohexyl CH ₂	~1.1 - 2.0	m

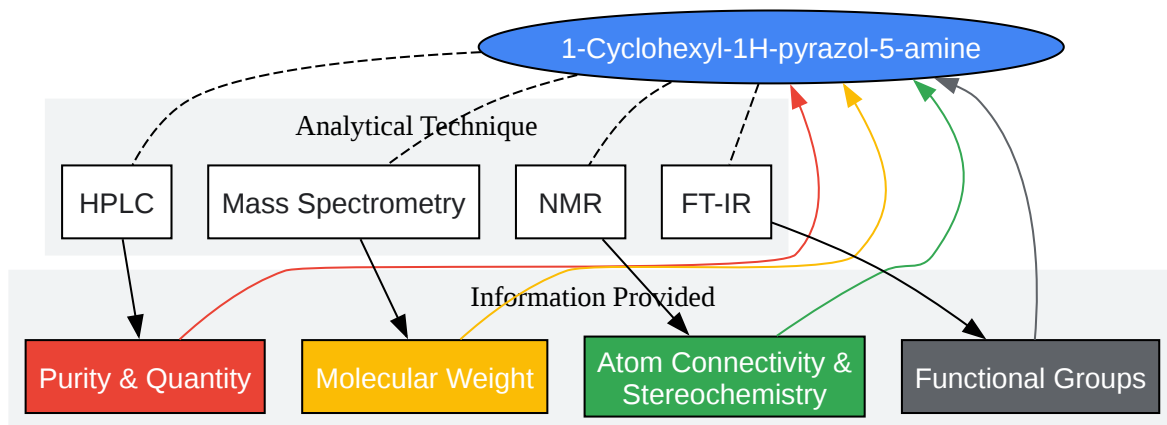
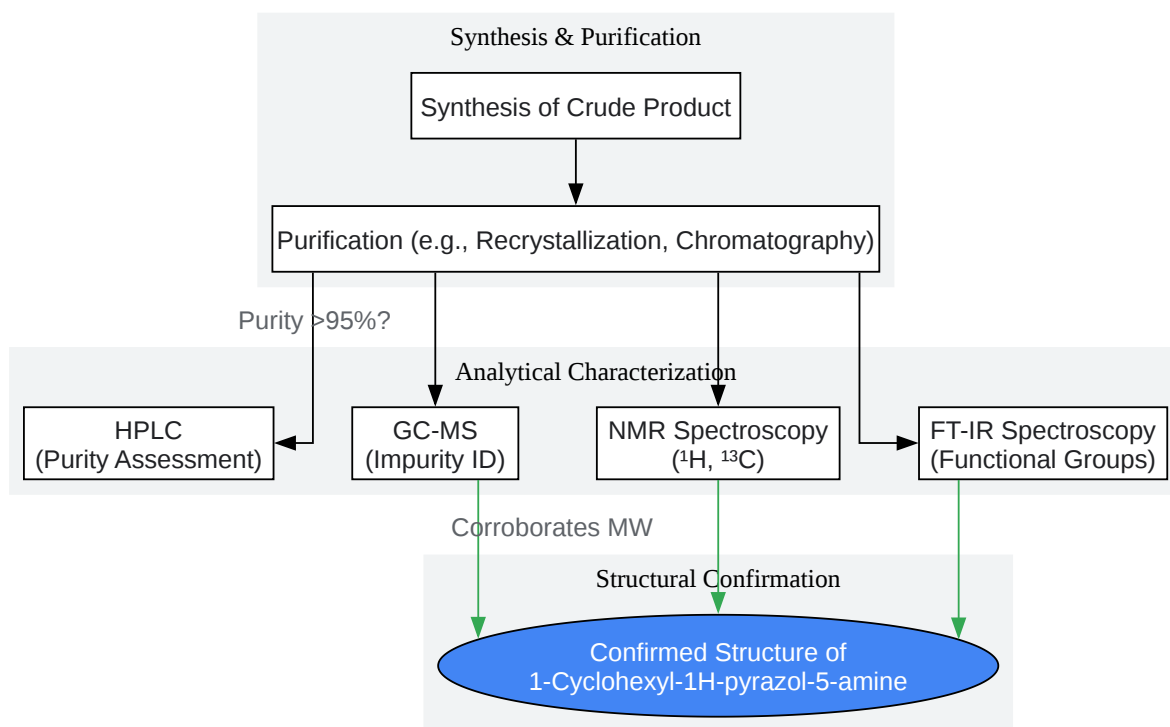
Table 3: Predicted ¹³C NMR Chemical Shifts

Carbon Atom	Predicted Chemical Shift (ppm)
Pyrazole C=N	~150 - 155
Pyrazole C-NH ₂	~140 - 145
Pyrazole CH	~130 - 135
Pyrazole CH	~90 - 95
Cyclohexyl CH (N-attached)	~55 - 60
Cyclohexyl CH ₂	~24 - 35

Table 4: Expected FT-IR Absorption Bands[6][9]

Functional Group	Vibration	Expected Wavenumber (cm ⁻¹)	Intensity
Amine (N-H)	Asymmetric & Symmetric Stretch	3400 - 3250 (two bands)	Medium
Amine (N-H)	Bend	1650 - 1580	Medium
Alkane (C-H)	Stretch	2950 - 2850	Strong
Pyrazole (C=N)	Stretch	1620 - 1550	Medium
Pyrazole (C=C)	Stretch	1580 - 1480	Medium
Aliphatic C-N	Stretch	1250 - 1020	Medium

Visualizations



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